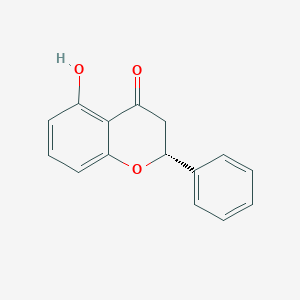
(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Hydroxy-2-phenylchroman-4-one is a chiral flavonoid compound known for its diverse biological activities. This compound is part of the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and anticancer properties. The structure of ®-5-Hydroxy-2-phenylchroman-4-one includes a chroman ring system with a hydroxyl group at the 5-position and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy-2-phenylchroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2’-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by reduction and resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of ®-5-Hydroxy-2-phenylchroman-4-one often involves the use of biocatalysts to achieve enantioselective synthesis. Enzymatic resolution using lipases or other enzymes can be employed to separate the enantiomers, providing a more sustainable and efficient method for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chroman ring can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylchroman-4-one derivatives.
Aplicaciones Científicas De Investigación
®-5-Hydroxy-2-phenylchroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of ®-5-Hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-Hydroxy-2-phenylchroman-4-one: The enantiomer of ®-5-Hydroxy-2-phenylchroman-4-one, which may exhibit different biological activities.
5-Hydroxyflavone: Lacks the phenyl group at the 2-position but shares similar antioxidant properties.
2-Phenylchroman-4-one: Lacks the hydroxyl group at the 5-position, resulting in different chemical reactivity and biological activity.
Uniqueness
®-5-Hydroxy-2-phenylchroman-4-one is unique due to its specific chiral configuration, which can significantly influence its interaction with biological targets and its overall pharmacological profile. The presence of both the hydroxyl and phenyl groups contributes to its diverse range of chemical reactivity and biological activities.
Propiedades
Número CAS |
827313-95-1 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
(2R)-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2/t14-/m1/s1 |
Clave InChI |
CRWQDRUCLPDWEK-CQSZACIVSA-N |
SMILES isomérico |
C1[C@@H](OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)

![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)

![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
